1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H10F3N7O and its molecular weight is 325.255. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which this molecule belongs to, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Pharmacokinetics
It is well-known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that the effects would be diverse and dependent on the specific target and biological context.
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide may interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
Triazole derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazole derivatives can bind to various proteins and enzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
1-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N7O/c1-21-6-8(17-20-21)11(23)16-5-9-18-19-10-7(12(13,14)15)3-2-4-22(9)10/h2-4,6H,5H2,1H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGFKOHSRRXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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